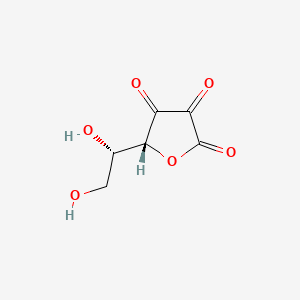

(5R)-5-(1,2-dihydroxyethyl)furan-2,3,4(5H)-trione (non-preferred name)

Beschreibung

Conceptual Framework: Dehydroascorbic Acid as an Oxidized Form of Ascorbate (B8700270)

Ascorbic acid is a potent water-soluble electron donor, and its biological activities are largely based on this reducing capacity. taylorandfrancis.com Through a process of oxidation, ascorbic acid can successively lose two electrons, forming first the ascorbate radical (semidehydroascorbic acid, SDA) and then dehydroascorbic acid (DHA). wikipedia.orgtaylorandfrancis.comebi.ac.uk This oxidation is reversible, allowing DHA to be reduced back to ascorbic acid within cells, often by glutathione (B108866) and other thiols, thereby replenishing the cellular antioxidant capacity. wikipedia.orgontosight.aiebi.ac.uk

While the tricarbonyl structure is often depicted for dehydroascorbic acid, studies using techniques like 1H NMR and 13C NMR indicate that the principal species of DHA in aqueous solution is actually a bicyclic hydrate, specifically 3,6-anhydro-L-xylo-hexalono-1,4-lactone hydrate. acs.orgacs.org This highlights the complexity of DHA's structure in biological environments compared to simplified representations.

DHA can be actively transported into cells, including into the endoplasmic reticulum and mitochondria, via glucose transporters, particularly GLUT1. wikipedia.orgnih.gov This transport mechanism is significant because, unlike ascorbic acid, DHA can cross the blood-brain barrier, providing a mechanism for vitamin C uptake in the brain where it is subsequently converted back to ascorbic acid. taylorandfrancis.comnih.gov

Historical Context of Dehydroascorbic Acid Research Evolution

Early research recognized DHA as the product of the reversible oxidation of ascorbic acid. pnas.org Studies demonstrated that DHA possessed antiscorbutic properties when administered orally, suggesting its metabolic conversion to ascorbic acid within the body. pnas.org Experimental administration of DHA to human volunteers was conducted to further elucidate its metabolic fate. pnas.org The understanding of the redox couple between glutathione and ascorbic acid, including the role of dehydroascorbic acid, has been a subject of study for over 60 years, with ongoing research emphasizing its importance in antioxidant defense. nih.gov

Contemporary Academic Research Significance of Dehydroascorbic Acid

Contemporary research into dehydroascorbic acid continues to explore its unique properties and functions beyond the simple ascorbic acid-DHA cycle. DHA has been investigated for its potential neuroprotective effects, particularly in the context of ischemic stroke, where it has shown promise in reducing neuronal injury in experimental models. wikipedia.orgnih.govpnas.orgcaymanchem.comen-journal.org This is partly attributed to its ability to cross the blood-brain barrier via glucose transporters. nih.govnih.gov

Studies have also explored the antiviral effects of DHA, with some research suggesting it may have stronger antiviral activity and a different mechanism of action compared to ascorbic acid. wikipedia.orgebi.ac.uknih.gov For instance, DHA has been suggested to inhibit the multiplication of certain viruses, potentially by interfering with the assembly process of viral particles after DNA replication. ebi.ac.uk

Furthermore, the interaction of DHA with other biological molecules is an area of ongoing investigation. Research has shown that DHA can affect the stability of compounds like catechins by forming conjugates. mdpi.com The chemical activity of DHA and its degradation products, such as 2,3-diketogulonic acid, are also subjects of current research to better understand their roles in cellular homeostasis. acs.orgnih.govresearchgate.net The transport of DHA via GLUT transporters has also led to research exploring its potential in targeted drug delivery, particularly in certain cancer cells that overexpress these transporters. taylorandfrancis.com

Contemporary research highlights the multifaceted nature of DHA, not merely as an oxidized form of vitamin C, but as a compound with distinct biological activities and significant implications in areas such as neuroprotection, antiviral defense, and cellular transport mechanisms.

Structure

2D Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles. |

|---|---|

CAS-Nummer |

490-83-5 |

Molekularformel |

C6H6O6 |

Molekulargewicht |

174.11 g/mol |

IUPAC-Name |

(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1 |

InChI-Schlüssel |

SBJKKFFYIZUCET-DOAHDZERSA-N |

Isomerische SMILES |

C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O |

Kanonische SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

Aussehen |

Solid powder |

melting_point |

Decomposes at 225°C (437°F) |

Andere CAS-Nummern |

490-83-5 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in water at 60°C |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

L-Dehydroascorbic acid; L Dehydroascorbic acid; |

Herkunft des Produkts |

United States |

Biochemistry and Metabolic Pathways of Dehydroascorbic Acid

Formation Mechanisms of Dehydroascorbic Acid from L-Ascorbic Acid

The oxidation of L-ascorbic acid to dehydroascorbic acid can occur through both enzymatic and non-enzymatic pathways. This process involves the loss of two electrons from L-ascorbic acid, often proceeding through an unstable intermediate, the semidehydroascorbic acid radical (also known as ascorbate (B8700270) free radical) nhri.org.twbrieflands.comcaldic.com. The transfer of one electron from ascorbic acid yields semidehydroascorbic acid, and the transfer of a second electron results in dehydroascorbic acid nhri.org.tw.

Enzymatic Oxidation Pathways of Ascorbic Acid

Several enzymes can catalyze the oxidation of L-ascorbic acid to dehydroascorbic acid. A prominent example is ascorbate oxidase, a copper-containing enzyme found in various plants core.ac.ukcreative-enzymes.com. Ascorbate oxidase catalyzes the oxidation of ascorbic acid using molecular oxygen as the electron acceptor, producing dehydroascorbic acid and water core.ac.ukcreative-enzymes.com.

Another enzymatic pathway involves ascorbate peroxidase (APX), particularly in plants. APX utilizes ascorbic acid as an electron donor to reduce hydrogen peroxide (H₂O₂) to water, generating monodehydroascorbate in the process mdpi.comnih.gov. This monodehydroascorbate can then either be reduced back to ascorbic acid by monodehydroascorbate reductase (MDHAR) or undergo disproportionation to form ascorbic acid and dehydroascorbic acid mdpi.comfrontiersin.orgresearchgate.net.

Enzymatic oxidation is a controlled process that is often coupled with other metabolic pathways, allowing for the regulation of the cellular redox state and the efficient utilization of ascorbic acid in specific reactions nhri.org.twbrieflands.com.

Non-Enzymatic Oxidation Processes of Ascorbic Acid

L-ascorbic acid is highly susceptible to non-enzymatic oxidation, influenced by various environmental factors. Exposure to light, heat, transition metal ions (such as Cu²⁺ and Fe³⁺), alkaline pH, and oxygen can accelerate the degradation of L-ascorbic acid to dehydroascorbic acid brieflands.comnih.govresearchgate.net.

Transition metal ions can catalyze the auto-oxidation of ascorbic acid, often via Fenton-like reactions, leading to the generation of reactive oxygen species nih.gov. At neutral pH, L-ascorbic acid primarily exists as the ascorbate monoanion (AH⁻), which is the most reactive form towards oxidation nih.gov. Auto-oxidation can be slow at neutral pH without metal catalysis but is accelerated in alkaline solutions where the ascorbate dianion (A²⁻) is present nih.gov.

The non-enzymatic oxidation often proceeds through the formation of the semidehydroascorbic acid radical, which can then disproportionate to form dehydroascorbic acid and L-ascorbic acid nhri.org.twcaldic.comnsf.gov. While many studies report dehydroascorbic acid as the direct product of non-enzymatic oxidation, it is likely that the semidehydroascorbic acid radical is the initial product, followed by its disproportionation caldic.comnsf.gov.

The irreversible hydrolysis of dehydroascorbic acid to 2,3-diketo-L-gulonic acid is a significant non-enzymatic degradation pathway that leads to the loss of vitamin C activity nhri.org.twresearchgate.netnih.gov. This hydrolysis is particularly relevant when DHA is not rapidly reduced back to L-ascorbic acid nhri.org.twnih.gov.

Reduction Pathways of Dehydroascorbic Acid to L-Ascorbic Acid

Maintaining a high intracellular ratio of L-ascorbic acid to dehydroascorbic acid is crucial for the antioxidant function of vitamin C mdpi.com. Biological systems possess efficient mechanisms to reduce dehydroascorbic acid back to its reduced form, L-ascorbic acid. This recycling process is essential to prevent the irreversible degradation of DHA and maintain the cellular pool of active vitamin C nhri.org.twresearchgate.netnih.gov.

Enzymatic Reduction Systems and Mechanisms

Enzymatic reduction is a primary means by which dehydroascorbic acid is converted back to L-ascorbic acid in cells. Several enzyme systems contribute to this process, utilizing various reducing equivalents.

Dehydroascorbate reductase (DHAR) is a key enzyme involved in the regeneration of L-ascorbic acid from dehydroascorbic acid nih.govfrontiersin.orgresearchgate.net. DHAR catalyzes the reduction of DHA using reduced glutathione (B108866) (GSH) as the electron donor nih.govfrontiersin.orgmdpi.com. This reaction results in the formation of L-ascorbic acid and oxidized glutathione (GSSG) frontiersin.orgmdpi.com.

The reaction catalyzed by DHAR is proposed to follow a ping-pong mechanism, where DHA binds to the reduced enzyme, leading to the oxidation of a catalytic cysteine residue and the formation of a sulfenic acid intermediate mdpi.comnih.gov. Subsequently, GSH binds to the enzyme, and its thiol group reacts with the oxidized cysteine, regenerating the reduced enzyme and releasing GSSG nih.gov.

DHAR activity has been identified in various cellular compartments, including the cytosol, chloroplasts, mitochondria, and peroxisomes, highlighting its widespread role in maintaining the ascorbate pool nih.gov. The activity of DHAR is crucial for coupling the ascorbate and glutathione pools and plays a significant role in mitigating oxidative stress mdpi.comnih.gov. Research, particularly in plants, has emphasized the pivotal function of DHAR in glutathione homeostasis and its importance in the ascorbate-glutathione cycle, a key pathway for detoxifying reactive oxygen species like H₂O₂ mdpi.comnih.gov.

In addition to DHAR, other enzyme systems contribute to the reduction of dehydroascorbic acid. The thioredoxin system, consisting of thioredoxin (Trx) and thioredoxin reductase (TrxR), has been shown to play a role in DHA reduction brieflands.comresearchgate.netcabidigitallibrary.org. Thioredoxin reductase, a selenium-dependent enzyme, can directly reduce dehydroascorbic acid in an NADPH-dependent manner cabidigitallibrary.orgmsu.runih.gov.

Studies have demonstrated that purified thioredoxin reductase can function as an NADPH-dependent dehydroascorbate reductase nih.gov. The presence of thioredoxin can enhance this activity nih.gov. This pathway provides an alternative mechanism for DHA reduction, particularly relevant in contexts where the thioredoxin system is active cabidigitallibrary.org.

Dehydroascorbate oxoreductase is another enzyme implicated in the reduction of dehydroascorbic acid researchgate.net. While sometimes used interchangeably with DHAR, this term can also refer to enzymes that catalyze the reversible oxidation/reduction of DHA. Some sources suggest that enzymes like 3-α-hydroxysteroid dehydrogenase may also contribute to DHA reduction in vivo researchgate.net.

Furthermore, intracellular DHA can be reduced back to ascorbate by various thiol transferases or NADPH-dependent reductases brieflands.com. Glutaredoxin (also known as thioltransferase), which functions in glutathione-dependent reactions, can also catalyze the reduction of dehydroascorbic acid core.ac.uknih.gov. The catalytic mechanism of glutaredoxin's DHA reductase activity involves cysteine residues and the utilization of glutathione nih.gov.

3-alpha-Hydroxysteroid Dehydrogenase Activity in Dehydroascorbic Acid Reduction

Studies have identified 3-alpha-hydroxysteroid dehydrogenase (3α-HSD) as an enzyme capable of reducing dehydroascorbic acid in an NADPH-dependent manner. Research on rat liver cytosol demonstrated that this enzyme, identified with 3α-hydroxysteroid dehydrogenase, catalyzes the reduction of dehydroascorbic acid to ascorbic acid. nih.gov Purification of this enzyme from rat liver cytosol showed a molecular weight of approximately 37,500, indicating it functions as a homogeneous monomer. nih.gov Kinetic studies revealed apparent Km values of 4.6 mM for dehydroascorbic acid and 4.3 µM for NADPH, with Vmax values of 1.55 units/mg protein and 1.10 units/mg protein, respectively. nih.gov The optimal pH for this reaction was found to be around 6.2. nih.gov Inhibition studies with steroidal and non-steroidal anti-inflammatory drugs, as well as the enzyme's ability to reduce 5-alpha-androstane-3,17-dione, further supported its identification as 3α-hydroxysteroid dehydrogenase. nih.gov Decreased expression of 3-alpha-hydroxysteroid dehydrogenase has been suggested to contribute to reduced ascorbic acid levels and increased oxidative stress in diabetic rats. nih.gov

Cytochrome b Reductase Mediated Processes

Cytochrome b reductase, particularly cytochrome b5 reductase, has been implicated in the regeneration of ascorbic acid from its oxidized forms. In animals, NAD(P)H-dependent monodehydroascorbate reduction is achieved by cytochrome b5 reductase or thioredoxin reductase. nsf.gov This is particularly important in processes like the regeneration of ascorbic acid in secretory vesicles, where ascorbate-requiring enzymes are located. nsf.gov Cytochrome b561, a transmembrane ascorbate-dependent oxido-reductase, also plays a role in ascorbate recycling and iron absorption. brieflands.comebi.ac.uk It accepts electrons intracellularly from DHA/ascorbic acid for ferrireduction. nih.gov

Glutaredoxin and Protein Disulfide Isomerase Participation

Glutaredoxin (thioltransferase) and protein disulfide isomerase (PDI) are recognized as enzymes possessing dehydroascorbate reductase activity, particularly in mammalian cells. nih.govresearchgate.netnih.gov These enzymes catalyze the glutathione-dependent two-electron reduction of dehydroascorbic acid back to ascorbic acid. nih.govresearchgate.net Studies with purified mammalian thioltransferase and protein disulfide isomerase have demonstrated their ability to directly catalyze the reduction of dehydroascorbic acid by glutathione. researchgate.netnih.gov

Kinetic parameters for glutaredoxin from different mammalian species show apparent Km values for dehydroascorbic acid ranging from 0.2 to 2.2 mM and Vmax values between 6 and 27 nmol/min. researchgate.netnih.gov For glutathione, the apparent Km values range from 1.6 to 8.7 mM and Vmax values from 11 to 30 nmol/min. researchgate.netnih.gov

Protein disulfide isomerase also catalyzes this reaction, with reported apparent Km values of 1.0 mM for dehydroascorbic acid and 3.9 mM for glutathione, and Vmax values of 8 nmol/min and 14 nmol/min, respectively. researchgate.netnih.gov While PDI exhibits this activity, some research suggests the reaction rate might be too slow for it to be the primary route for DHA reduction in the endoplasmic reticulum. researchgate.net Glutaredoxin, however, may catalyze DHA reduction more rapidly through a monothiol mechanism. researchgate.net

The contribution of thioltransferase and PDI to ascorbic acid regeneration in mammalian cells is significant, with thioltransferase proposed as the major cytoplasmic activity and PDI potentially involved in the endoplasmic reticulum, linking DHA reduction to oxidative protein folding. researchgate.netnih.gov

Here is a summary of kinetic parameters for Glutaredoxin and Protein Disulfide Isomerase:

| Enzyme | Substrate | Apparent Km (mM) | Vmax (nmol/min) |

| Glutaredoxin (Mammalian) | Dehydroascorbic acid | 0.2 - 2.2 | 6 - 27 |

| Glutaredoxin (Mammalian) | Glutathione (GSH) | 1.6 - 8.7 | 11 - 30 |

| Protein Disulfide Isomerase | Dehydroascorbic acid | 1.0 | 8 |

| Protein Disulfide Isomerase | Glutathione (GSH) | 3.9 | 14 |

Note: Data compiled from research on purified mammalian enzymes. researchgate.netnih.gov

Non-Enzymatic Reduction by Thiol Reagents, including Reduced Glutathione (GSH)

Dehydroascorbic acid can also be reduced back to ascorbic acid non-enzymatically by various thiol reagents, with reduced glutathione (GSH) being a primary example in biological systems. This non-enzymatic reaction contributes to the regeneration of ascorbic acid and is an important interaction between the ascorbic acid/dehydroascorbic acid and glutathione/glutathione disulfide redox couples. nih.gov

The reaction involves the transfer of electrons from GSH to dehydroascorbic acid, resulting in the formation of ascorbic acid and oxidized glutathione (GSSG). nih.gov While enzymatic reduction pathways are crucial, the non-enzymatic reaction with GSH also plays a role in maintaining the pool of reduced ascorbic acid. brieflands.commdpi.com The rate of this non-enzymatic reaction can be influenced by factors such as temperature and pH. researchgate.netpublish.csiro.au Studies have shown that under conditions that promote the stability of dehydroascorbic acid, the direct reaction between GSH and dehydroascorbic acid to form ascorbic acid is readily detectable. researchgate.net Unequivocal evidence supports the nonenzymatic redox coupling between the glutathione/glutathione disulfide and ascorbic acid/dehydroascorbic acid systems, demonstrating equimolar production of GSSG and ascorbic acid from GSH and DHA. nih.gov

Role of NADPH in Dehydroascorbic Acid Regeneration

NADPH plays a significant role in the regeneration of ascorbic acid, both indirectly by supporting the glutathione system and directly through NADPH-dependent reductases. The intracellular reduction of dehydroascorbic acid is dependent on NADPH. acs.org NADPH is required to replenish the reduced glutathione pool through the action of glutathione reductase, which catalyzes the reduction of GSSG to GSH. researchgate.netpnas.org This regenerated GSH can then participate in the enzymatic and non-enzymatic reduction of dehydroascorbic acid.

Furthermore, certain enzymes directly utilize NADPH to reduce dehydroascorbic acid or related oxidized forms. Thioredoxin reductase is a predominant NADPH-dependent enzyme involved in DHA reduction. acs.orgoup.com As mentioned earlier, 3-alpha-hydroxysteroid dehydrogenase is another NADPH-dependent enzyme identified as a dehydroascorbate reductase. nih.govnih.govcambridge.org The pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH in cells, and the uptake of dehydroascorbic acid can stimulate the PPP, thereby increasing NADPH biosynthesis to support the reduction of DHA and maintain the reduced GSH pool. researchgate.net This highlights the interconnectedness of dehydroascorbic acid metabolism, the glutathione system, and NADPH regeneration via the pentose phosphate pathway. researchgate.netarvojournals.org

Irreversible Hydrolysis and Subsequent Metabolic Fates of Dehydroascorbic Acid

While dehydroascorbic acid can be efficiently reduced back to ascorbic acid, it is an unstable molecule, particularly in aqueous solutions and at higher pH values. researchgate.nettaylorandfrancis.comwikipedia.org If not rapidly reduced, dehydroascorbic acid undergoes irreversible hydrolysis, leading to the loss of vitamin C activity and the formation of degradation products. taylorandfrancis.comwikipedia.orgdrugbank.comevitachem.com

Formation of 2,3-Diketogulonic Acid

The primary product of the irreversible hydrolysis of dehydroascorbic acid is 2,3-diketogulonic acid (2,3-DKG). researchgate.nettaylorandfrancis.comwikipedia.orgdrugbank.comevitachem.com This reaction involves the hydrolytic cleavage of the lactone ring structure of dehydroascorbic acid. wikipedia.org 2,3-Diketogulonic acid itself lacks vitamin C activity and represents a point of no return in the vitamin C recycling pathway. evitachem.com

The rate of this hydrolysis is influenced by pH and temperature, increasing with higher pH and temperature. publish.csiro.au In biological systems, where the pH is around neutral, dehydroascorbic acid has a relatively short half-life, estimated to be only a few minutes in vivo. brieflands.comresearchgate.net This rapid hydrolysis underscores the importance of efficient cellular reduction mechanisms to prevent the loss of vitamin C.

Following the formation of 2,3-diketogulonic acid, further degradation can occur. In the liver and kidney, 2,3-diketo-L-gulonate can be decarboxylated to L-xylonate and L-lyxonate, both of which can enter the pentose phosphate pathway and be further metabolized. researchgate.net 2,3-Diketogulonic acid can also be cleaved to oxalic acid and threonic acid. liposhell.pl The degradation pathways of dehydroascorbic acid and 2,3-diketogulonate can also involve oxidation by reactive oxygen species, leading to various products. researchgate.netportlandpress.com

Here is a simplified representation of the irreversible hydrolysis:

Dehydroascorbic acid (DHA) + H₂O → 2,3-Diketogulonic acid (2,3-DKG)

This irreversible step signifies the loss of the vitamin C function from the dehydroascorbic acid molecule.

Implications for Cellular Ascorbate Pool Dynamics

Dehydroascorbic acid's interaction with cellular transport and reduction systems is central to maintaining the intracellular ascorbate pool. Unlike ascorbic acid, which is primarily transported by sodium-dependent vitamin C transporters (SVCTs), DHA is mainly transported into cells via facilitative glucose transporters (GLUTs), particularly GLUT1, GLUT3, and to a lesser extent, GLUT4. aacrjournals.orgwikipedia.orgtandfonline.commdpi.comresearchgate.netresearchgate.net This reliance on GLUTs has significant implications, as glucose can competitively inhibit DHA uptake due to the higher concentration of glucose in the plasma compared to DHA under normal physiological conditions. tandfonline.commdpi.commdpi.com This competitive inhibition by glucose can potentially impair the ability of cells to acquire vitamin C in its oxidized form, especially in conditions of elevated extracellular glucose. cambridge.orgportlandpress.com

Upon entering the cell, DHA is rapidly reduced back to ascorbic acid. This intracellular reduction is crucial because AA is largely retained within the cell, whereas DHA can be transported out. aacrjournals.orgwikipedia.orgresearchgate.net The rapid conversion of DHA to AA effectively "traps" vitamin C inside the cell, contributing to the maintenance of high intracellular ascorbate concentrations, which can be significantly higher than plasma levels. brieflands.commdpi.com This recycling mechanism is vital for replenishing the intracellular ascorbate pool, particularly when AA is oxidized during its antioxidant functions. brieflands.comcore.ac.uk

Several mechanisms contribute to the intracellular reduction of DHA. A major pathway involves reduced glutathione (GSH). brieflands.comresearchgate.netcore.ac.ukcambridge.orgnih.govnih.gov Enzymes such as thioltransferases (glutaredoxins) and protein disulfide isomerase catalyze the GSH-dependent two-electron reduction of DHA to AA. nih.gov Studies have shown that GSH deficiency can lead to decreased tissue ascorbic acid levels and increased DHA-to-AA ratios, underscoring the importance of GSH in this process. nih.gov However, research also suggests the existence of glutathione-independent pathways for DHA reduction in some cell types, potentially involving enzymes like thioredoxin reductase and lipoamide (B1675559) dehydrogenase, particularly under conditions of glutathione depletion. nih.govnih.gov

The efficiency of DHA uptake and subsequent reduction directly impacts the cellular ascorbate pool. A high capacity for DHA transport via GLUTs, followed by rapid intracellular reduction, allows cells to accumulate substantial amounts of vitamin C, even when extracellular AA concentrations are relatively low or when oxidative stress leads to increased extracellular DHA formation. portlandpress.comnhri.org.tw This is particularly important in cells that experience high levels of oxidative stress, such as neutrophils, where extracellular AA can be oxidized to DHA, which is then preferentially transported and reduced intracellularly, leading to an increase in intracellular ascorbate. cambridge.orgnhri.org.tw

Research findings highlight the kinetics of DHA transport and reduction in various cell types. For instance, studies in human lymphoblasts have shown distinct uptake mechanisms for AA and DHA, with DHA uptake exhibiting a significantly higher Vmax compared to AA uptake, suggesting a large spare capacity for DHA transport that facilitates the regeneration of AA from oxidized forms. portlandpress.com

The interplay between DHA uptake, its reduction, and the cellular redox environment is complex. While DHA uptake and reduction generally support the cellular ascorbate pool, under certain conditions, such as high oxidative stress, the accumulation of intracellular DHA that exceeds the reductive capacity can potentially have adverse effects or signal changes in cellular metabolism. researchgate.netnih.gov For example, in neurons, intracellular DHA has been shown to influence glucose metabolism by shifting it towards the pentose phosphate pathway, which produces NADPH, a key cofactor for glutathione reductase and thus indirectly supports DHA reduction and antioxidant defense. researchgate.net

The instability of DHA in extracellular environments, where it can undergo irreversible hydrolysis to 2,3-diketogulonic acid, emphasizes the importance of rapid cellular uptake and reduction for efficient vitamin C recycling. brieflands.comresearchgate.netportlandpress.com

The following table summarizes some research findings on DHA transport kinetics:

Table 1: Apparent Transport Kinetics of DHA in Different Cell Models

| Cell Type | Transporter Involved | Apparent Km (µM) | Vmax (nmol/h per 106 cells or pmol/min/oocyte) | Reference |

| Human Lymphoblasts | GLUTs | 104 ± 84 | 29.0 ± 5.8 nmol/h per 106 cells | portlandpress.com |

| Xenopus laevis oocytes (expressing GLUT1) | GLUT1 | 1100 ± 200 | - | researchgate.net |

| Xenopus laevis oocytes (expressing GLUT3) | GLUT3 | 1700 ± 300 | - | researchgate.net |

| Xenopus laevis oocytes (expressing GLUT2) | GLUT2 | 2330 | 25.9 pmol/min/oocyte | nih.gov |

| Xenopus laevis oocytes (expressing GLUT8) | GLUT8 | 3230 | 10.1 pmol/min/oocyte | nih.gov |

Note: The Vmax units vary depending on the study and cell model used. The values presented here are extracted directly from the cited research.

This table illustrates the variability in DHA transport kinetics across different cell types and transporters, highlighting the complexity of vitamin C homeostasis at the cellular level. The relatively high Km values for GLUT-mediated DHA transport compared to typical glucose concentrations suggest that glucose can be a significant competitor, potentially impacting cellular vitamin C status, particularly in conditions like diabetes. cambridge.orgportlandpress.com

Cellular and Subcellular Transport of Dehydroascorbic Acid

Mechanisms of Dehydroascorbic Acid Membrane Permeation

Dehydroascorbic acid permeates cell membranes primarily through facilitated diffusion. tandfonline.com This mechanism involves carrier proteins embedded in the membrane that bind to DHA and undergo conformational changes to move it across the membrane down its concentration gradient. Unlike active transport, facilitated diffusion does not require direct energy expenditure in the form of ATP hydrolysis.

The facilitated diffusion of DHA is a carrier-mediated process that is saturable and can be inhibited by molecules that compete for the same transporter binding site. cambridge.org The structural similarity between DHA and glucose is a key aspect of this transport mechanism, as DHA utilizes glucose transporters for entry into many cell types. nih.govcambridge.orgtandfonline.com This shared transport pathway means that high concentrations of glucose can competitively inhibit DHA uptake. cambridge.orgtandfonline.com The net uptake of DHA is often maintained by its rapid intracellular reduction to ascorbic acid, which keeps the intracellular concentration of DHA low, thereby preserving the inward concentration gradient. cambridge.org

Glucose Transporter (GLUT) Family Mediated Uptake of Dehydroascorbic Acid

The primary transporters responsible for the facilitated diffusion of dehydroascorbic acid into many mammalian cells belong to the Glucose Transporter (GLUT) family, also known as the SLC2A family. tandfonline.comnih.govontosight.ai These transporters are typically involved in the transport of glucose and other hexoses. ontosight.ai

Several GLUT isoforms have been identified as being capable of transporting dehydroascorbic acid, although with varying affinities and efficiencies. Research using expression systems like Xenopus laevis oocytes has been instrumental in identifying these specific transporters.

GLUT1: This is one of the most well-characterized DHA transporters. tandfonline.comnih.govontosight.ai GLUT1 is ubiquitously expressed in many tissues and is particularly important for glucose transport across the blood-brain barrier and in erythrocytes. jci.orgmtu.edu Studies have shown that GLUT1 mediates DHA transport with an apparent Km in the range of 1-2 mM. researchgate.net The transport of DHA by GLUT1 can be inhibited by glucose and other hexoses. researchgate.net The association of GLUT1 with other proteins, such as stomatin in erythrocytes, can influence its affinity for DHA relative to glucose. mdpi.com

GLUT2: While primarily known for glucose and fructose (B13574) transport in tissues like the intestine, liver, and kidney, GLUT2 has also been shown to transport DHA. mdpi.comkcl.ac.uknih.gov Studies in Xenopus oocytes expressing human GLUT2 demonstrated DHA transport with an apparent Km of 2.33 mM and a Vmax of 25.9 pmol/min/oocyte. kcl.ac.uknih.gov This suggests a role for GLUT2 in intestinal DHA absorption. mdpi.comkcl.ac.uknih.gov

GLUT3: Similar to GLUT1, GLUT3 is a high-affinity glucose transporter predominantly found in neurons and other tissues with high glucose demand. aai.orgfrontiersin.org GLUT3 is also a significant transporter of DHA. tandfonline.comnih.govontosight.ai Research indicates that GLUT3 mediates DHA transport with an apparent Km of 1.7 mM. researchgate.net GLUT3's capacity for DHA transport is comparable to that of GLUT1 in some experimental systems. researchgate.net

GLUT4: Known as the insulin-regulated glucose transporter found primarily in muscle and adipose tissue, GLUT4 has also been reported to transport DHA. tandfonline.comnih.govmtu.edufrontiersin.org However, the efficiency of DHA transport by GLUT4 appears to be lower compared to GLUT1 and GLUT3 in some studies. researchgate.net

GLUT8: This transporter is expressed in various tissues, including the testes, brain, liver, and intestine. mtu.eduaai.orgfrontiersin.org Recent studies have identified GLUT8 as a transporter for DHA, particularly in the intestine. kcl.ac.uknih.gov In Xenopus oocytes, rat and mouse GLUT8 transported DHA with an apparent Km of 3.23 mM and a Vmax of 10.1 pmol/min/oocyte. kcl.ac.uknih.gov

Here is a summary of research findings on the kinetics of DHA transport by specific GLUT isoforms:

| GLUT Isoform | Tissue/System Studied | Apparent Km (mM) | Vmax (pmol/min/oocyte) | Reference |

| GLUT1 | Xenopus laevis oocytes | 1.1 ± 0.2 | Not specified | researchgate.net |

| GLUT1 | Xenopus laevis oocytes | 1-2 | Not specified | tandfonline.com |

| GLUT2 | Xenopus laevis oocytes | 2.33 | 25.9 | kcl.ac.uknih.gov |

| GLUT3 | Xenopus laevis oocytes | 1.7 ± 0.3 | Not specified | researchgate.net |

| GLUT3 | Xenopus laevis oocytes | 1-2 | Not specified | tandfonline.com |

| GLUT4 | Xenopus laevis oocytes | Not calculated | 2-4 fold above control | researchgate.net |

| GLUT8 | Xenopus laevis oocytes | 3.23 | 10.1 | kcl.ac.uknih.gov |

Note: Vmax values are specific to the Xenopus oocyte expression system and incubation conditions.

The transport of vitamin C into cells occurs through two distinct families of transporters: the facilitated diffusion glucose transporters (GLUTs) for DHA and the sodium-dependent vitamin C transporters (SVCTs) for ascorbic acid (AA). nih.govtandfonline.comnih.govresearchgate.net

SVCTs (SVCT1 and SVCT2) are active transporters that move ascorbic acid against its electrochemical gradient, utilizing the sodium gradient across the cell membrane. tandfonline.comnih.govannualreviews.org This allows cells to accumulate high intracellular concentrations of AA, often exceeding plasma levels. nih.gov SVCT1 is primarily found in epithelial tissues like the intestine and kidney, playing a key role in dietary vitamin C absorption and renal reabsorption. tandfonline.commdpi.com SVCT2 is more widely distributed and is crucial for maintaining vitamin C levels in various tissues, including the brain and eye. tandfonline.com

In contrast, GLUT-mediated DHA transport is a facilitated diffusion process, moving DHA down its concentration gradient. cambridge.orgtandfonline.com While GLUTs have a lower affinity for DHA compared to glucose, the rapid intracellular reduction of DHA to AA maintains a favorable gradient for DHA uptake. cambridge.orgmdpi.com

A key difference lies in their substrate specificity: SVCTs are specific for the reduced form (AA), while GLUTs involved in vitamin C transport are specific for the oxidized form (DHA). nih.govnih.govresearchgate.net This division of labor allows cells to acquire vitamin C in either its reduced or oxidized form, providing flexibility depending on the extracellular environment and cellular needs. nih.govnih.gov

Furthermore, the transport mechanisms differ in their energy dependence. SVCTs require a sodium gradient maintained by the Na+/K+-ATPase, making them indirectly energy-dependent. tandfonline.com GLUT-mediated DHA transport, as facilitated diffusion, does not directly consume ATP. cambridge.org

Specific Isoforms Involved in Dehydroascorbic Acid Transport (e.g., GLUT1, GLUT2, GLUT3, GLUT4, GLUT8)

Organismal and Cell Type Specific Transport Dynamics of Dehydroascorbic Acid

The expression and activity of DHA transporters vary significantly among different cell types and organisms, reflecting their specific metabolic needs and environments.

In plant cells, ascorbate (B8700270) is a crucial antioxidant involved in various processes, including photosynthesis, growth, and defense. researchgate.nettandfonline.com While the mechanisms of ascorbate and dehydroascorbate transport in plants are not as extensively characterized as in mammalian cells, evidence suggests the involvement of facilitated diffusion for DHA. researchgate.net

Ascorbate can be transported across plant cell membranes through various mechanisms, including facilitated diffusion, proton symport, and antiport. researchgate.net The oxidized form, dehydroascorbate, is thought to diffuse more efficiently across lipid bilayers than ascorbate. researchgate.net

Research indicates that DHA may enter plant cells through transporters, potentially including those related to glucose or phosphate (B84403) transport. researchgate.net Once inside the plant cell, DHA is rapidly reduced to ascorbate, similar to the process in mammalian cells, contributing to the intracellular ascorbate pool. researchgate.nettandfonline.com This intracellular reduction helps maintain a gradient favoring DHA uptake. researchgate.net

Studies on plant mitochondria have also shown facilitated transport of dehydroascorbate, which is inhibited by glucose, suggesting the involvement of related transporters. nih.gov The transport of DHA into plant mitochondria highlights its role in maintaining the redox balance within this organelle. nih.gov

Physiological and Biological Functions of Dehydroascorbic Acid in Cellular Processes

Role in Cellular Redox Homeostasis and Electron Transfer Pathways

Cellular redox homeostasis is a delicate balance between the production and detoxification of reactive oxygen species (ROS). Dehydroascorbic acid is intimately involved in this balance as the oxidized form of the potent antioxidant, ascorbic acid. When ascorbic acid neutralizes free radicals, it is oxidized to the unstable intermediate monodehydroascorbate (MDA), which can then disproportionate into ascorbic acid and dehydroascorbic acid nhri.org.twwikipedia.org.

Dehydroascorbic acid's role in redox homeostasis is primarily linked to its reduction back to ascorbic acid, a process that regenerates the active antioxidant form. This reduction can occur through both enzymatic and non-enzymatic mechanisms wikipedia.orgnih.gov. Glutathione (B108866) (GSH) is a principal electron donor for the enzymatic reduction of dehydroascorbic acid, catalyzed by dehydroascorbate reductase (DHAR) wikipedia.orgnih.gov. This reaction is a critical component of the ascorbate-glutathione cycle, a major pathway for detoxifying hydrogen peroxide in cells wikipedia.org.

While the glutathione-dependent pathway is significant, evidence suggests the existence of glutathione-independent mechanisms for dehydroascorbate reduction in vivo nih.govnih.gov. The intracellular reduction of dehydroascorbic acid can also depend on NADPH, both indirectly through glutathione-dependent reactions that require NADPH to replenish the reduced glutathione pool, and directly through NADPH-dependent reactions acs.org.

Dehydroascorbic acid can be transported into cells via glucose transporters (GLUTs), particularly GLUT1, GLUT2, and GLUT4, due to its structural similarity to glucose researchgate.nete-crt.orgaacrjournals.org. Once inside the cell, it is rapidly reduced back to ascorbic acid, effectively trapping vitamin C within the cell nhri.org.twresearchgate.netaacrjournals.org. This transport mechanism highlights a crucial aspect of dehydroascorbic acid's function: facilitating the uptake of vitamin C into cells that may have limited capacity for ascorbic acid transport aacrjournals.org.

Contribution to Ascorbate (B8700270) Regeneration and Maintenance of Intracellular Ascorbate Concentrations

The regeneration of ascorbate from dehydroascorbic acid is a fundamental process for maintaining adequate intracellular levels of the reduced, active form of vitamin C. Dehydroascorbic acid, formed from the oxidation of ascorbic acid, is efficiently taken up by cells and rapidly converted back to ascorbic acid nhri.org.twresearchgate.netresearchgate.net. This recycling mechanism is essential because, unlike many other organisms, humans cannot synthesize vitamin C and must obtain it from their diet mdpi.commdpi.com.

The primary enzymatic pathway for dehydroascorbate reduction involves dehydroascorbate reductase (DHAR), which utilizes glutathione (GSH) as an electron donor wikipedia.orgnih.gov. This reaction produces oxidized glutathione (GSSG), which is then reduced back to GSH by glutathione reductase (GR) at the expense of NADPH wikipedia.org. This coupled reaction sequence, the ascorbate-glutathione cycle, ensures continuous regeneration of both ascorbate and glutathione, maintaining their pools for antioxidant defense and other cellular functions wikipedia.org.

Studies in human erythrocytes have shown that ascorbate regeneration from dehydroascorbic acid is largely dependent on GSH nih.gov. Depletion of cellular GSH significantly decreases the ability of erythrocytes to recycle dehydroascorbate to ascorbate nih.gov. However, as mentioned earlier, glutathione-independent pathways also contribute to dehydroascorbate reduction nih.govnih.gov.

The efficient uptake and subsequent reduction of dehydroascorbic acid lead to an accumulation of ascorbic acid within cells nhri.org.tw. This is particularly important in cells like neutrophils, where extracellular ascorbate can be oxidized to dehydroascorbic acid, which is then preferentially transported into the cell and reduced, resulting in accelerated intracellular ascorbate accumulation nhri.org.tw. This mechanism allows cells to concentrate vitamin C against a concentration gradient, supporting their antioxidant and enzymatic functions.

Physiological and pathological factors can influence the transport and metabolic mechanisms responsible for dehydroascorbic acid recycling researchgate.net. For example, oxidative stress can alter these mechanisms researchgate.net.

Influence of Dehydroascorbic Acid on Cell Growth and Division Regulation

Dehydroascorbic acid, along with ascorbic acid, has been implicated in the regulation of cell growth and division nih.gov. While ascorbic acid is often associated with promoting cell proliferation, the role of dehydroascorbic acid is more complex and appears to involve influencing cell cycle progression.

Studies in plant cells have demonstrated that exogenous dehydroascorbic acid can delay normal cell cycle progression, specifically during the G1 phase nih.gov. This effect was observed even when intracellular dehydroascorbic acid concentrations did not change significantly, suggesting a rapid reduction to ascorbic acid upon uptake nih.gov. The resulting increase in cellular ascorbic acid mediated the effect on cell cycle progression nih.gov. This indicates that while dehydroascorbic acid is the transported form, its influence on the cell cycle may be exerted through the regenerated ascorbic acid.

However, other research suggests that dehydroascorbic acid itself might act as a trigger for cell cycle arrest. Studies have shown that treating cells with dehydroascorbic acid can induce some proliferation, but it is not sustained mdpi.com. Furthermore, under conditions of oxidative stress, dehydroascorbic acid has been shown to enhance transient arrest at the G2/M DNA damage checkpoint nih.gov. This suggests a redox-dependent mechanism by which the ascorbic acid-dehydroascorbic acid couple can regulate cell cycle progression nih.gov.

The influence of dehydroascorbic acid on cell growth and division may also be linked to its impact on glucose metabolism. Dehydroascorbic acid is transported via glucose transporters, and its uptake can influence intracellular glucose dynamics e-crt.org. Ascorbic acid has been shown to have a regulatory function in glucose metabolism and can enhance cell growth, potentially by augmenting the activity of enzymes like glucose 6-phosphate dehydrogenase, which is involved in NADPH production essential for reductive processes e-crt.org.

The balance between ascorbic acid and dehydroascorbic acid, or the redox status of the ascorbate pool, appears to be crucial in determining the effect on cell cycle progression cambridge.org. Changes in the ratio of intracellular ascorbic acid to dehydroascorbic acid have been shown to influence the cell cycle bibliotekanauki.pl.

Dehydroascorbic Acid in Plant Physiology

In plants, dehydroascorbic acid plays vital roles in various physiological processes, including antioxidant defense, redox regulation, and the control of cell cycle progression. The ascorbate-glutathione cycle is a central component of the plant antioxidant system, and dehydroascorbic acid is a key intermediate in this cycle.

The Ascorbate-Glutathione Cycle and Plant Redox Regulation

The ascorbate-glutathione cycle is a major pathway for detoxifying hydrogen peroxide in plant cells and is crucial for maintaining cellular redox homeostasis, particularly under stress conditions wikipedia.orgplos.orgmdpi.com. In this cycle, ascorbic acid reduces hydrogen peroxide through the action of ascorbate peroxidase (APX), generating monodehydroascorbate wikipedia.orgmdpi.com. Monodehydroascorbate can be reduced back to ascorbic acid by monodehydroascorbate reductase (MDHAR) or can disproportionate into ascorbic acid and dehydroascorbic acid wikipedia.orgresearchgate.net.

Dehydroascorbic acid is then reduced back to ascorbic acid by dehydroascorbate reductase (DHAR), using glutathione (GSH) as the electron donor wikipedia.orgmdpi.com. The resulting oxidized glutathione (GSSG) is reduced by glutathione reductase (GR) with the consumption of NADPH wikipedia.orgmdpi.com. This cycle ensures the continuous regeneration of both ascorbate and glutathione, allowing plants to effectively scavenge ROS and cope with oxidative stress plos.orgfrontiersin.org.

The enzymes involved in the ascorbate-glutathione cycle, including DHAR, are found in various cellular compartments in plants, such as the cytosol, mitochondria, plastids, and peroxisomes wikipedia.org. The high concentrations of glutathione, ascorbate, and NADPH in plant cells suggest the significant role of this cycle in H2O2 detoxification wikipedia.org.

The redox state of the ascorbate pool (the ratio of ascorbic acid to dehydroascorbic acid) is a critical indicator of cellular oxidative stress in plants nih.govplos.org. Abiotic stresses, such as drought, can affect the levels and redox status of ascorbate and glutathione nih.govplos.org. For instance, drought stress has been shown to decrease the ascorbic acid/dehydroascorbic acid ratio in wheat, while increasing the GSH/GSSG ratio plos.org.

Dehydroascorbate reductases (DHARs) are crucial for rapid ascorbate recycling in plants oup.com. Studies on Arabidopsis mutants lacking DHAR genes have provided insights into their function in ascorbate recycling and tolerance to oxidative stress oup.comnih.gov. These studies indicate that DHARs contribute to maintaining ascorbate levels and regulating the redox states of both ascorbate and glutathione, which is essential for acclimating to stress conditions like high light nih.govtandfonline.com.

The exchange of dehydroascorbic acid and ascorbic acid across cellular membranes is also important for maintaining redox homeostasis in different plant compartments, including the apoplast and cytoplasm frontiersin.org. Under abiotic stress, an increased flux of dehydroascorbic acid can act as a signal to initiate responses to adverse environmental conditions frontiersin.org.

Regulatory Roles of Dehydroascorbic Acid in Plant Cell Cycle Progression

Dehydroascorbic acid, along with ascorbic acid, has been shown to influence cell cycle progression in plants nih.govcambridge.org. Studies using tobacco cell suspension cultures (BY-2 cells) have provided evidence for the regulatory roles of these compounds.

Exogenous application of dehydroascorbic acid to synchronized BY-2 cell cultures can delay normal cell cycle progression nih.govnih.gov. This effect is associated with an increase in intracellular ascorbic acid levels, suggesting that the rapid reduction of dehydroascorbic acid upon uptake is key to its influence nih.gov. While glutathione is generally considered the primary reductant for dehydroascorbic acid, studies in BY-2 cells have indicated the existence of a glutathione-independent pathway for dehydroascorbic acid reduction and that both compounds can act independently in growth control nih.govnih.gov.

The ratio of ascorbic acid to dehydroascorbic acid has been proposed to influence cell cycle progression in tobacco cell cultures cambridge.org. A peak in ascorbic acid content and the ascorbic acid/dehydroascorbic acid ratio has been observed during the cell division stage in developing seeds cambridge.org. Ascorbic acid is considered important for the transition from the G1 to the S phase of the cell cycle bibliotekanauki.pl. Low levels of ascorbic acid in the quiescent center of maize roots, where cells have a low division rate and are primarily in the G1 phase, further support the link between ascorbic acid levels and cell cycle progression bibliotekanauki.pl.

Dehydroascorbic acid accumulation can potentially inhibit the activity of certain enzymes and negatively affect growth and the rate of cell division in meristematic cells cambridge.org. This highlights the importance of efficient dehydroascorbic acid recycling to prevent its accumulation and potential inhibitory effects.

The influence of the ascorbate system on the plant cell cycle may also involve the regulation of gene expression. For example, a mutant of Arabidopsis with low ascorbic acid content showed increased expression of a cyclin-dependent kinase inhibitor, which could lead to inhibited cell division cambridge.org.

Dehydroascorbic Acid Dynamics in Models of Physiological Perturbations

The dynamics of dehydroascorbic acid are altered in various physiological perturbations, reflecting its involvement in cellular responses to stress and disease.

In models of oxidative stress, the utilization of ascorbic acid as an antioxidant leads to its oxidation and the generation of dehydroascorbic acid researchgate.netaacrjournals.org. Increased dehydroascorbic acid levels can suggest a redox imbalance and inadequate recycling aacrjournals.org. The transport and metabolic mechanisms responsible for dehydroascorbic acid recycling can be altered by oxidative stress researchgate.net.

In diabetes, changes in cellular redox homeostasis are observed, and an increased concentration of dehydroascorbic acid inside cells is suggested to contribute to maintaining a transitional redox state and participating in the oxidation of GSH and protein thiols linkgroup.hu. High glucose concentrations have been shown to block the transport of both ascorbic acid and dehydroascorbic acid linkgroup.hu.

Tumors often accumulate high concentrations of vitamin C, primarily by taking up dehydroascorbic acid via GLUT transporters and then reducing it to ascorbic acid aacrjournals.org. In the tumor microenvironment, ascorbic acid can be oxidized to dehydroascorbic acid, which is then transported into tumor cells aacrjournals.org. This mechanism allows tumor cells to accumulate vitamin C, which may provide a metabolic advantage aacrjournals.org. Studies in mouse lymphoma cells have shown extracellular oxidation of ascorbic acid and intracellular reduction of dehydroascorbic acid acs.org.

Mitochondria, a major source of ROS, also incorporate and recycle vitamin C, which is crucial for mitochondrial redox homeostasis oup.com. GLUT10 has been identified as a mitochondrial transporter that facilitates the import of dehydroascorbic acid into mitochondria, protecting cells against oxidative stress oup.com. In cells with reduced GLUT10 expression, the ability of dehydroascorbic acid treatment to reduce ROS production under oxidative stress is compromised oup.com.

The dynamics of dehydroascorbic acid are thus closely linked to the redox state of the cellular environment and the capacity of cells to transport and reduce this oxidized form of vitamin C. These dynamics are perturbed in various physiological and pathological conditions, highlighting the importance of dehydroascorbic acid in cellular adaptation and survival.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Dehydroascorbic acid | 440667 |

| Ascorbic acid | 54670067 |

| Glutathione | 124886 |

Data Table Example (Illustrative, based on search result information):

| Cell Type / System | Treatment | Effect on DHA levels | Effect on Ascorbate levels | Effect on Cell Cycle | Relevant Findings | Source |

| Tobacco BY-2 cells | 1 mM DHA | No significant change | Increased | Delayed progression (G1) | DHA uptake and rapid reduction to ASC observed; Glutathione-independent reduction pathway suggested. | nih.govnih.gov |

| Human erythrocytes | Glucose-depleted | - | Decreased ability to regenerate ASC from DHA | - | GSH depletion decreased DHA recycling. | nih.gov |

| Human erythrocytes | GSH-depleted | - | Decreased ability to regenerate ASC from DHA | - | Ascorbate regeneration from DHA is largely GSH dependent. | nih.gov |

| Arabidopsis (dhar3 mutant) | High light stress | Similar to wild-type redox state | Significantly lower total ASC content | - | DHAR3 contributes to ASC recycling and regulates ASC/GSH redox states for stress tolerance. | nih.govtandfonline.com |

| Primary hepatocyte cultures | DHA | - | - | Induced some proliferation, but not sustained | DHA potentially a trigger for cell cycle arrest. | mdpi.com |

| AS52 cells (oxidative stress) | AA followed by Radical Generating System | - | - | Enhanced G2/M arrest | DHA enhances transient G2/M arrest. | nih.gov |

Occurrence and Behavior of Dehydroascorbic Acid in Oxidative Stress Models

In oxidative stress models, the balance between ascorbic acid and dehydroascorbic acid is significantly impacted. Ascorbic acid acts as a potent antioxidant, neutralizing reactive oxygen species (ROS) and other free radicals. researchgate.netnews-medical.net In this process, AA is oxidized to DHA. researchgate.netnews-medical.net Therefore, an increase in oxidative stress often leads to an increase in the production of DHA. researchgate.net

Studies have utilized AA and DHA as biomarkers of oxidative stress in various experimental models. capes.gov.br The measurement of DHA can be challenging due to its labile nature, often requiring indirect methods where total vitamin C is measured after reducing DHA back to AA, and then subtracting the pre-reduction AA level. capes.gov.br

Research indicates that while AA is generally protective against oxidative injury, DHA's role can be complex and context-dependent. In some neuronal cell models under oxidative stress, DHA uptake via GLUT1 and GLUT3 has been shown to promote cell death. nih.gov This effect was reversed by inhibiting DHA uptake, suggesting that while astrocytes can protect neurons by recycling DHA back to AA, excessive DHA influx into stressed neurons might be detrimental. nih.gov Conversely, DHA has demonstrated neuroprotective effects in experimental models of cerebral ischemia, a condition characterized by significant oxidative stress. en-journal.orgmedchemexpress.com In these models, DHA was able to cross the blood-brain barrier via GLUT1 and attenuate oxidative stress markers. en-journal.org

Alterations in Dehydroascorbic Acid Levels during Induced Infectious Conditions in Academic Models

Infectious conditions often induce oxidative stress as part of the host's immune response. This increased oxidative burden can lead to alterations in the levels of ascorbic acid and dehydroascorbic acid. During infections, there is evidence suggesting a decrease in vitamin C (ascorbic acid) concentrations in plasma and leukocytes, often accompanied by an increase in dehydroascorbic acid, the oxidized form. mdpi.comnih.govfortunejournals.com This shift is thought to be related to the increased oxidation of AA as it functions to neutralize ROS produced during the immune response. mdpi.comnih.gov

Studies in animal models of infection have shown similar trends. For instance, influenza A infection in mice resulted in decreased vitamin C and increased DHA in bronchoalveolar lavage fluid. mdpi.com Bacterial toxins have also been reported to lead to a loss of vitamin C from various tissues in animal studies. mdpi.com

While AA is consumed during infections, the increase in DHA is notable because DHA can be transported into immune cells, such as phagocytes, via glucose transporters, where it can then be reduced back to AA. mdpi.com This transport and recycling mechanism is important for maintaining intracellular vitamin C levels in immune cells, supporting their function in combating pathogens. mdpi.com Research also suggests that AA influences leukocyte function and may contribute to protecting neutrophils from oxidative stress during the immune response. fortunejournals.com

Data from studies on infectious conditions indicate a dynamic change in the AA/DHA balance. While specific quantitative data tables for DHA levels in various induced infectious models were not extensively detailed in the search results, the consistent observation across multiple studies is the increase in DHA relative to AA, reflecting the heightened oxidative state and utilization of AA during infection. mdpi.comnih.govfortunejournals.comnih.gov

Dehydroascorbic Acid in Experimental Thyrotoxic States

Experimental thyrotoxicosis, a state of excess thyroid hormone, can influence the body's metabolic state and potentially impact oxidative stress markers, including the levels of ascorbic acid and dehydroascorbic acid. While direct studies specifically measuring dehydroascorbic acid levels in experimental thyrotoxicosis models were not prominently found in the initial search, research has investigated the effects of thyrotoxicosis on ascorbic acid levels and the potential ameliorative effects of ascorbic acid supplementation in such states.

Studies in experimentally induced hyperthyroid rats have examined the state of the hypothalamo-hypophyseal-adrenal system and observed a fall in ascorbic acid content in the adrenal glands during mild thyrotoxicosis. nih.gov This suggests that increased metabolic activity and/or oxidative stress associated with the hyperthyroid state may lead to increased utilization or depletion of ascorbic acid.

Further research has explored the potential protective effects of antioxidants, including ascorbic acid, against thyroid gland toxicity induced by substances that can lead to a hypothyroid state, such as potassium dichromate. juniperpublishers.com In such models, ascorbic acid supplementation showed ameliorative effects. juniperpublishers.com While these studies focus more on ascorbic acid and the resulting thyroid state, they indirectly highlight the interplay between thyroid function, oxidative balance, and vitamin C status. The reversible conversion between ascorbic acid and dehydroascorbic acid is a key aspect of vitamin C's antioxidant function, and changes in ascorbic acid levels in thyrotoxic states would imply corresponding shifts in the AA/DHA balance, although specific DHA measurements in this context require further detailed investigation. juniperpublishers.com

Interactive Data Tables:

While the search results provided qualitative descriptions of changes in DHA levels in different models, detailed quantitative data suitable for constructing comprehensive interactive data tables for each specific subsection were not consistently available across the search snippets. The information primarily describes the occurrence and behavior (increase or decrease relative to AA) of DHA under these conditions rather than providing specific numerical concentrations or statistical data from controlled experiments that could be directly presented in a table format for interactive exploration.

However, based on the findings regarding the relative changes in AA and DHA during oxidative stress and infectious conditions, a conceptual representation of these changes could be illustrated.

| Condition | Ascorbic Acid Level | Dehydroascorbic Acid Level | Notes |

| Normal State | Higher | Lower | AA is the predominant form. researchgate.net |

| Oxidative Stress | Decreased (utilized) | Increased | AA is oxidized to DHA. researchgate.netnews-medical.net |

| Induced Infection Models | Decreased | Increased | Reflects increased oxidation during immune response. mdpi.comnih.govfortunejournals.com |

| Experimental Thyrotoxicosis | Decreased (observed for AA) | Implied Increase (due to AA decrease) | Further specific DHA studies needed. nih.gov |

This table is illustrative of the general trends described in the research findings and is not based on specific numerical data points from the search results.

Interactions of Dehydroascorbic Acid with Core Cellular Antioxidant Systems

Interplay with the Glutathione (B108866) Redox System

The glutathione system is a primary defense against oxidative stress in cells, relying on the tripeptide glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG). Dehydroascorbic acid interacts significantly with this system, primarily serving as a substrate for its reduction back to ascorbic acid.

The reduction of DHA to AA can occur both enzymatically and non-enzymatically, with the glutathione system playing a central role in both mechanisms. acs.orgresearchgate.net Enzymatically, the reduction is catalyzed by enzymes collectively referred to as dehydroascorbate reductases (DHARs) or glutathione dehydrogenase (ascorbate). wikipedia.orgmdpi.comqmul.ac.uk These enzymes utilize GSH as a reducing agent, converting it to GSSG in the process of reducing DHA to AA. wikipedia.orgmdpi.comqmul.ac.ukresearchgate.net This enzymatic reaction is crucial for efficient DHA recycling and maintaining the intracellular pool of AA.

A non-enzymatic reaction between GSH and DHA also contributes to DHA reduction. arvojournals.org This direct chemical interaction results in the oxidation of GSH to GSSG and the reduction of DHA to AA. Studies have shown that this non-enzymatic pathway can be significant, particularly under conditions where the enzymatic activity might be limited or overwhelmed. arvojournals.org

Research findings highlight the importance of this interplay. For instance, studies in lens epithelial cells demonstrated that exposure to DHA under conditions where the glutathione redox cycle was compromised led to a significant oxidation of GSH and morphological changes, which were prevented by the presence of glucose (required for GR activity). arvojournals.org This indicates a direct link between the glutathione system's capacity and the cell's ability to handle DHA. Furthermore, DHA has been shown to increase the activity of glutathione peroxidase (GPx) and glutathione reductase (GR) in astrocytes exposed to hydrogen peroxide, suggesting that DHA can stimulate the glutathione system under oxidative stress. nih.govcaymanchem.com

Table 1: Key Enzymes Involved in DHA Reduction via the Glutathione System

| Enzyme | Reaction Catalyzed | Cofactor Required |

| Dehydroascorbate Reductase (DHAR) | Dehydroascorbate + 2 GSH → Ascorbate (B8700270) + GSSG | GSH |

| Glutathione Dehydrogenase (Ascorbate) | 2 glutathione + dehydroascorbate ⇌ glutathione disulfide + ascorbate | Glutathione, Dehydroascorbate |

Cross-Talk with the Thioredoxin System

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is another crucial component of the cellular antioxidant network. This system also plays a role in the reduction of dehydroascorbic acid to ascorbic acid, contributing to the maintenance of the cellular redox balance. acs.orgqiagen.comoup.com

Thioredoxin reductase, a selenoprotein, has been identified as an enzyme capable of directly reducing DHA to AA in an NADPH-dependent manner. acs.orgnih.govresearchgate.net This provides an alternative pathway for DHA reduction, independent of the glutathione system. Studies using purified thioredoxin reductase have demonstrated its ability to catalyze the reduction of DHA, with kinetic parameters indicating a physiological relevance for this reaction. acs.orgresearchgate.net The reduction of DHA by TrxR requires NADPH as the electron donor, linking the thioredoxin system's activity to the cellular NADPH pool. acs.orgoup.comresearchgate.net

The interaction between DHA and the thioredoxin system extends beyond the direct reduction by TrxR. The thioredoxin system is involved in maintaining the reduced state of various proteins, including those with thiol-disulfide active sites. mdpi.com Given that DHA can react with thiols, there is potential for cross-talk where DHA might influence the redox state of Trx or other components of the thioredoxin system.

Research indicates that the thioredoxin system's contribution to DHA reduction can be significant, particularly in certain cell types or under specific conditions. Studies in rat liver cytosol, for example, showed NADPH-dependent dehydroascorbate reductase activity attributable to thioredoxin reductase. researchgate.net This activity was significantly decreased in selenium-deficient rats, highlighting the dependence on this selenoenzyme. researchgate.net Furthermore, DHA has been shown to influence the oxidation state of Thioredoxin-1 (Trx1) in human mesothelial cells, suggesting a more complex interplay where DHA can impact the thioredoxin system's redox status, potentially through the generation of reactive oxygen species or direct interaction. d-nb.info

Table 2: Key Enzyme Involved in DHA Reduction via the Thioredoxin System

| Enzyme | Reaction Catalyzed | Cofactor Required |

| Thioredoxin Reductase | Dehydroascorbate + NADPH → Ascorbate + NADP+ | NADPH |

Role of Dehydroascorbic Acid in Antioxidant Recycling Pathways

Dehydroascorbic acid is a central intermediate in the recycling of ascorbic acid, a process critical for maintaining the cellular antioxidant pool. The ability of cells to efficiently reduce DHA back to AA ensures that the vitamin's antioxidant capacity is sustained, particularly under conditions of elevated oxidative stress. qiagen.combrieflands.comnih.govoup.com

The recycling of AA from DHA is not an isolated process but is integrated into a broader network of antioxidant interactions. As discussed, the glutathione and thioredoxin systems are key players in this recycling, providing the reducing power necessary to convert DHA back to its active form. acs.orgqiagen.comresearchgate.netoup.com This regeneration is essential because AA is consumed when it neutralizes reactive oxygen species (ROS), becoming oxidized to the ascorbyl free radical and subsequently to DHA. qiagen.combrieflands.comnhri.org.tw Efficient recycling prevents the loss of vitamin C activity that would occur if DHA were to undergo irreversible hydrolysis to 2,3-diketogulonic acid. researchgate.netoup.comnhri.org.twportlandpress.com

Beyond its direct reduction, the regeneration of AA from DHA contributes to the recycling of other antioxidants. For example, ascorbic acid is known to regenerate alpha-tocopherol (B171835) (vitamin E) from its oxidized form, the alpha-tocopheroxyl radical. brieflands.comresearchgate.netmdpi.com By ensuring a sufficient intracellular concentration of AA through DHA recycling, cells indirectly support the antioxidant function of vitamin E. This highlights DHA's position as a critical hub in the interconnected network of cellular antioxidant defense. researchgate.net

The efficiency of DHA recycling is influenced by various physiological and pathological factors, including the availability of reducing cofactors (GSH and NADPH) and the activity of the reducing enzymes (DHARs and TrxR). acs.orgoup.comnih.gov Under conditions of high oxidative stress, the demand for AA regeneration increases, making the efficient functioning of the DHA reduction pathways even more critical. oup.com The transport of DHA into cells via glucose transporters also plays a regulatory role in this recycling process, as it determines the availability of DHA for intracellular reduction. acs.orgwikipedia.orgresearchgate.netaacrjournals.org

Table 3: Overview of DHA's Role in Antioxidant Recycling

| Process | Description | Key Players Involved |

| DHA Reduction to Ascorbate | Conversion of oxidized DHA back to the active antioxidant form, AA. | Glutathione system (GSH, DHAR, GR), Thioredoxin system (TrxR, NADPH) |

| Maintenance of AA Pool | Ensures sufficient intracellular levels of AA for antioxidant functions. | DHA transport, DHA reduction pathways |

| Support for Other Antioxidants | Regenerated AA can participate in the recycling of other antioxidants like vitamin E. | Ascorbic acid, Alpha-tocopherol |

Methodological Approaches for Dehydroascorbic Acid Research

Analytical Techniques for Quantification and Detection of Dehydroascorbic Acid

The accurate measurement of DHA is crucial for understanding its physiological roles and its contribution to the total vitamin C content in various samples. Different analytical approaches offer varying levels of sensitivity, specificity, and throughput.

Chromatographic Methodologies

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely used technique for separating and quantifying DHA, often in conjunction with its reduced form, ascorbic acid.

HPLC coupled with Ultraviolet (UV) detection is a common method for the analysis of ascorbic acid and can be adapted for DHA determination. However, DHA itself has low UV absorbance, making its direct detection challenging. asianpubs.org To overcome this, DHA is typically reduced to ascorbic acid before or after chromatographic separation, and the resulting ascorbic acid is then detected by UV. asianpubs.orgnih.gov The DHA content is often calculated by subtracting the initial ascorbic acid concentration from the total ascorbic acid concentration measured after reduction. asianpubs.org

Research has demonstrated the application of HPLC-UV for DHA analysis in various matrices. For instance, a method for assaying DHA in human plasma using HPLC with UV detection at 254 nm and 265 nm has been developed and validated. researchgate.netkoreamed.org This method involved extracting plasma samples with metaphosphoric acid for stabilization and using isoascorbic acid as an internal standard. researchgate.netkoreamed.org The quantification of ascorbic acid in human plasma using this method was linear over a range of 1–100 μg/mL. koreamed.org Intra- and inter-day precision and accuracy were reported to be within ±15%. koreamed.org

Another study described an HPLC-UV method for DHA assay where DHA is separated from ascorbic acid, reduced with dithiothreitol, and then quantified as ascorbic acid following rechromatography. nih.gov This approach reportedly offered a sensitivity at least 40-fold greater than other available procedures at the time, allowing detection of as little as 22 pmol. nih.gov This method was applied to measure DHA levels in normal and chronic lymphocytic leukemia lymphocytes. nih.gov

In the analysis of Chinese jujube, an HPLC method with UV detection at 260 nm was used to determine ascorbic acid and DHA. asianpubs.org DHA content was calculated by the difference between the total ascorbic acid (after reduction with dithiothreitol) and the initial ascorbic acid concentrations. asianpubs.org The method showed linearity up to 42 mg/L, with a precision of 1.09% and a mean recovery of 103.4%. asianpubs.org The limits of detection and quantitation were 0.02 and 0.11 mg/L, respectively. asianpubs.org

Despite its widespread use, the indirect nature of DHA determination via reduction to ascorbic acid in many HPLC-UV methods can introduce variability and potential inaccuracies.

HPLC coupled with electrochemical detection (ECD) is recognized as a highly sensitive and specific method for the determination of ascorbic acid and can also be applied to DHA analysis. nih.govmdpi.com ECD measures analytes that are electrochemically active. Ascorbic acid is readily oxidized at a suitable electrode, producing a measurable current. While DHA itself is not directly detected by oxidative ECD, it can be determined indirectly after reduction to ascorbic acid. nih.gov

HPLC-ECD methods for DHA often involve a similar strategy to HPLC-UV, where DHA is reduced to ascorbic acid before detection. nih.govnih.gov A highly sensitive HPLC method with ECD for estimating ascorbic acid and DHA in biological fluids, tissues, and foods has been described. nih.gov This method involves separating ascorbic acid on a C18 reversed-phase column and then estimating DHA by converting it to ascorbic acid using a reducing agent like DL-homocysteine. nih.gov The concentration of DHA is then calculated by subtracting the initial ascorbic acid concentration from the total ascorbic acid concentration. nih.gov This procedure was reported to be rapid, with analysis completed within 10 minutes after sample preparation, and sensitive enough to quantify ascorbic acid at concentrations as low as 50 pg/20 μL of sample extract. nih.gov

Another method using HPLC with coulometric electrochemical detection for DHA determination involves first assaying for ascorbic acid, then reducing DHA to ascorbic acid using a reducing agent such as 2,3-dimercapto-1-propanol, and subsequently reassaying for total ascorbic acid. nih.gov The DHA content is the difference between the two measurements. nih.gov This assay was reported to provide complete recovery of DHA without affecting the pre-existing ascorbic acid and was sensitive enough for routine detection of ≤ 1 pmol per sample injection. nih.gov

HPLC-ECD is considered a gold standard for measuring ascorbate (B8700270) and DHA in biological samples due to its sensitivity and specificity. mdpi.com However, it requires rigorous system deoxygenation and temperature control. chalmers.se

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) offer high sensitivity and specificity for the analysis of DHA, allowing for direct detection and quantification without the need for derivatization or indirect calculation in some cases. nih.govresearchgate.net LC-MS couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, enabling the identification and quantification of analytes based on their mass-to-charge ratio.

LC-MS/MS methods have been developed for the simultaneous determination of ascorbic acid and DHA. nih.gov These methods often utilize electrospray ionization (ESI) in negative mode for detecting ascorbic acid and DHA. nih.govrsc.org Multiple Reaction Monitoring (MRM) is commonly employed for quantification, providing high selectivity. cellbiopharm.comtandfonline.comlcms.cz

A new UHPLC-QqQ-MS/MS method for rapid and sensitive analysis of ascorbic acid and DHA in plant foods has been developed. nih.govnih.gov This method allows simultaneous determination of both compounds without prior reduction or derivatization of DHA, simplifying sample preparation. nih.gov The method showed high selectivity and sensitivity, with calibration curves ranging from 10 to 500 ng/mL for ascorbic acid and 50 to 500 ng/mL for DHA. nih.govnih.gov The limits of detection were 6.25 ng/mL for ascorbic acid and 12.5 ng/mL for DHA. nih.gov

A recent UPLC/MS/MS method has been described for the accurate, independent, and simultaneous quantification of both ascorbic acid and dehydroascorbic acid in human plasma. researchgate.net This method utilizes a modified electrospray ionization source and a simple two-step sample preparation, achieving lower limits of quantification of 16 nM for DHA and linearity over a 100-fold concentration range. researchgate.net

LC-MS methods, particularly LC-MS/MS, offer significant advantages in terms of sensitivity, specificity, and the ability to directly measure DHA, which is beneficial for studying its complex behavior and biological roles. bohrium.comsci-hub.se

HPLC with Electrochemical Detection

Spectrophotometric and Fluorometric Assays for Dehydroascorbic Acid

Spectrophotometric and fluorometric methods are alternative approaches for determining DHA, often relying on reactions that produce a colored or fluorescent product. These methods can be simpler and more cost-effective than chromatographic techniques, although they may sometimes suffer from lower specificity due to potential interference from other compounds.

Spectrophotometric methods for DHA typically involve its reaction with a chromogenic reagent after oxidation of ascorbic acid to DHA. One common approach involves the oxidation of ascorbic acid to DHA, followed by the reaction of DHA with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored complex that can be measured spectrophotometrically, often around 520-530 nm. scialert.netnepjol.infoscispace.com This method is often used to determine total vitamin C (ascorbic acid + DHA) after reducing DHA to ascorbic acid in a separate step and measuring ascorbic acid, then calculating DHA by difference. scialert.net

A spectrophotometric method for determining ascorbic acid and DHA in human plasma involved enzymatic oxidation of ascorbic acid to DHA, followed by spectrophotometric monitoring of the kinetics of concentration-dependent absorbance changes of DHA with phosphate-citrate-methanol buffers. This method had a detection limit of <0.5 μmol/L and was linear over the range of 0-1000 μmol/L. It showed good analytical recovery and between-day variance.

Fluorometric methods for DHA often involve the reaction of DHA with o-phenylenediamine (B120857) (OPDA) or 4,5-dimethyl-o-phenylenediamine (DMPD) to form a fluorescent product. oup.comresearchgate.netnih.gov Ascorbic acid is usually oxidized to DHA before this reaction. oup.comresearchgate.net The fluorescence intensity is then measured to quantify DHA. oup.com An automated fluorometric method for total vitamin C in food products is based on oxidizing ascorbic acid to DHA and then reacting DHA with OPDA to produce a fluorescent compound. oup.com

A simple fluorometric method for vitamin C (ascorbic acid and DHA) uses DMPD as a fluorescent reagent. nih.gov The reaction product of DMPD with DHA shows strong and stable fluorescence. nih.gov Extraction of the fluorescent derivatives with isobutanol can enhance specificity. nih.gov